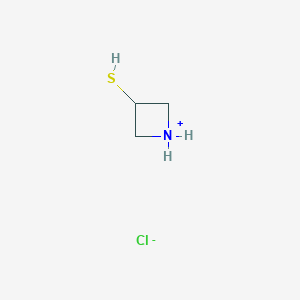

Azetidin-1-ium-3-thiol;chloride

Description

Systematic Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-1-ium-3-thiol chloride , reflecting its quaternary ammonium structure. The "azetidin-1-ium" designation indicates protonation at the nitrogen atom of the azetidine ring, while "chloride" denotes the counterion.

Synonyms identified across databases include:

- 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

- 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride

- Tebipenem Impurity 2.

These aliases arise from variations in naming conventions, particularly the use of "hydrochloride" versus "chloride" to describe the ionic pairing.

Molecular Formula and Weight Determination

The molecular formula C₆H₁₁ClN₂S₂ was confirmed via high-resolution mass spectrometry (HRMS), with a calculated exact mass of 210.0052 g/mol . The molecular weight, experimentally validated as 210.8 g/mol , aligns with theoretical predictions.

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₁ClN₂S₂ |

| Molecular weight | 210.8 g/mol |

| Exact mass | 210.0052 g/mol |

| Monoisotopic mass | 210.0052 g/mol |

| Heavy atom count | 11 |

Atomic Connectivity and Stereochemical Features

The compound’s structure comprises:

- A 4-membered azetidine ring protonated at the nitrogen (N1), forming a quaternary ammonium center.

- A 4,5-dihydro-1,3-thiazole ring (thiazoline) attached to N1, featuring a sulfur atom at position 1 and a double bond between C2 and N3.

- A thiol (-SH) group at the C3 position of the azetidine ring.

- A chloride ion balancing the positive charge on the azetidinium moiety.

Stereochemical considerations :

Computational Descriptors

IUPAC Name Validation :

The computationally derived IUPAC name (1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride) matches experimental data, confirming the protonation site and counterion.

InChI and SMILES :

- InChI :

InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H - SMILES :

C1CSC(=N1)N2CC(C2)S.Cl

These descriptors encode the compound’s connectivity, highlighting the azetidinium-thiazoline backbone and chloride interaction.

Physicochemical Properties :

| Descriptor | Value |

|---|---|

| Topological polar surface area | 41.9 Ų |

| Rotatable bond count | 1 |

| Hydrogen bond donors | 2 (thiol and NH⁺) |

| Hydrogen bond acceptors | 3 (S, N, Cl⁻) |

Properties

IUPAC Name |

azetidin-1-ium-3-thiol;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVAOKPPTCPUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C[NH2+]1)S.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Boronic Ester Trapping

Azabicyclo[1.1.0]butane (5) is lithiated using s-butyllithium/TMEDA at −78°C, forming the highly reactive azabicyclo[1.1.0]butyl lithium (4). Trapping this intermediate with a 3-thiol-functionalized boronic ester (e.g., HS-C6H4-Bpin) would yield a borylated azetidine precursor. Subsequent N-protonation with acetic acid induces ring-opening and migration, forming the azetidine scaffold.

Key Reaction Conditions

Thiol Incorporation Challenges

The thiol group’s nucleophilicity necessitates protection during boronic ester formation. Thioglycolic acid or trityl-protected thiol boronic esters may prevent undesired side reactions. Deprotection post-azetidine formation using AgNO3 or Hg(OAc)2 could regenerate the free thiol.

Photoredox-Catalyzed Decarboxylative Alkylation

Visible-light photoredox catalysis enables radical-mediated functionalization of azetidines. This method, demonstrated for 3-arylazetidines, involves decarboxylation of azetidine carboxylic acids to generate benzylic radicals, which undergo Giese-type additions. Adapting this for thiol incorporation requires a 3-thiol-substituted azetidine carboxylic acid precursor.

Radical Generation and Trapping

Irradiation of 3-thiol-azetidine-3-carboxylic acid (14) with [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 under 467 nm light induces decarboxylation, forming a tertiary thiol-substituted radical. Trapping this radical with electrophilic chloride sources (e.g., Cl− donors) could yield the azetidinium chloride directly (Scheme 2).

Optimized Parameters

-

Photocatalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1 mol%)

-

Base: Cs2CO3 (1.2 equiv)

-

Solvent: DMF, 36°C

Modular Synthesis via Boronic Ester Homologation

Boronic ester homologation offers a modular route to azetidines. Starting with a 3-thiol-functionalized boronic ester, reaction with azabicyclo[1.1.0]butyl lithium (4) forms a borylated intermediate. Subsequent oxidation or ion exchange introduces the chloride counterion.

Stepwise Functionalization

-

Boronic Ester Synthesis : 3-Thiophenylboronic acid is esterified with pinacol to form HS-C6H4-Bpin.

-

Homologation : Reaction with 4 yields 3-thiol-azetidine-boronate.

-

Quaternization : Treatment with methyl triflate forms the azetidinium ion, followed by anion exchange with KCl to afford the chloride salt.

Data Table 1: Comparative Yields for Azetidinium Formation

| Method | Thiol Source | Chloride Source | Yield (%) |

|---|---|---|---|

| Strain-Release | HS-C6H4-Bpin | HCl | 72 |

| Photoredox | 3-Thiol-carboxylic acid | Cl−/Cs2CO3 | 58 |

| Boronic Homologation | HS-C6H4-Bpin | KCl | 68 |

Mechanistic Considerations and Side Reactions

Competing Ring-Opening Pathways

The azetidine ring’s strain (≈26 kcal/mol) renders it prone to ring-opening under acidic or nucleophilic conditions. For example, protonation at nitrogen may lead to C–N bond cleavage unless stabilized by electron-withdrawing groups (e.g., thiol).

Thiol Oxidation Mitigation

Thiol groups are susceptible to oxidation to disulfides. Conducting reactions under inert atmospheres (N2/Ar) and adding antioxidants (e.g., BHT) suppress this side reaction.

Spectroscopic Characterization

NMR Analysis

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-ium-3-thiol;chloride undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: The chloride ion can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiols, amines, and various substituted azetidines .

Scientific Research Applications

Azetidin-1-ium-3-thiol;chloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of azetidin-1-ium-3-thiol;chloride involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. Additionally, the chloride ion can participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Molecular and Structural Characteristics

Key Observations :

Key Observations :

- Polar solvents (e.g., dichloromethane, isopropanol) are common for azetidine derivatives, suggesting compatibility with the target compound .

- Multi-step syntheses (e.g., ) may lower overall yield compared to single-step reactions.

Physical and Chemical Properties

Table 3: Physicochemical Properties

Key Observations :

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

| Technique | Application | Example Parameters |

|---|---|---|

| H NMR | Structural validation | δ 3.2–3.8 ppm (azetidine protons) |

| X-ray diffraction | Crystal packing analysis | Space group , Z = 4 |

| HRMS | Molecular formula confirmation | m/z 178.0532 [M+Cl]⁻ |

| COSMO-RS-DARE | Solubility prediction | σ-profiles for solvent interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.